25-Fold Enhanced Potency in ALDH3A1 Inhibition Versus Predecessor Hit DKM 3–42
EN40 demonstrates a 25-fold improvement in ALDH3A1 inhibitory potency compared to the initial screening hit DKM 3–42, as measured by competition against IA-rhodamine labeling of pure human ALDH3A1 protein [1]. This potency gain was achieved through direct covalent ligand screening against ALDH3A1 after the DKM 3–42 scaffold was deemed unsuitable for medicinal chemistry optimization [1].
| Evidence Dimension | ALDH3A1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2 μM |
| Comparator Or Baseline | DKM 3–42: 50 μM |
| Quantified Difference | 25-fold lower IC50 (50 μM / 2 μM) |
| Conditions | Gel-based ABPP using IA-rhodamine labeling of pure human ALDH3A1 protein |
Why This Matters
Higher potency translates to lower compound consumption per experiment and reduced likelihood of off-target effects at effective concentrations, directly impacting experimental reproducibility and cost efficiency in ALDH3A1 target validation studies.
- [1] Counihan JL, Wiggenhorn AL, Anderson KE, Nomura DK. Chemoproteomics-Enabled Covalent Ligand Screening Reveals ALDH3A1 as a Lung Cancer Therapy Target. ACS Chem Biol. 2018;13(8):1970-1977. View Source
